Noribogaine hydrochloride

CAS No.:

Cat. No.: VC2495261

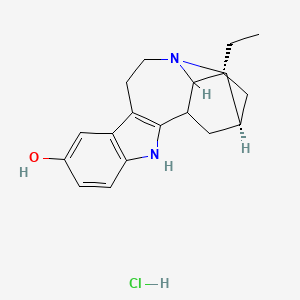

Molecular Formula: C19H25ClN2O

Molecular Weight: 332.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H25ClN2O |

|---|---|

| Molecular Weight | 332.9 g/mol |

| IUPAC Name | (15S,17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraen-7-ol;hydrochloride |

| Standard InChI | InChI=1S/C19H24N2O.ClH/c1-2-12-7-11-8-16-18-14(5-6-21(10-11)19(12)16)15-9-13(22)3-4-17(15)20-18;/h3-4,9,11-12,16,19-20,22H,2,5-8,10H2,1H3;1H/t11-,12+,16?,19?;/m0./s1 |

| Standard InChI Key | BFLJLOKFWZLUTR-STGWVFMRSA-N |

| Isomeric SMILES | CC[C@@H]1C[C@H]2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O.Cl |

| Canonical SMILES | CCC1CC2CC3C1N(C2)CCC4=C3NC5=C4C=C(C=C5)O.Cl |

Introduction

Chemical Properties and Structure

Noribogaine hydrochloride presents with the molecular formula C₁₉H₂₄N₂O·HCl and a molecular weight of 332.87 g/mol . The base compound noribogaine has a molecular formula of C₁₉H₂₄N₂O with a molecular weight of 296.414 g/mol . Structurally, noribogaine differs from ibogaine by the absence of a methoxy group, resulting in a hydroxy group at the 12-position of the ibogamine skeleton .

The compound belongs to the family of substituted tryptamines and contains the characteristic indole nucleus that defines this class of chemicals . Commercial preparations of noribogaine hydrochloride typically demonstrate a purity greater than 95% as determined by High-Performance Liquid Chromatography (HPLC) analysis .

Physical Characteristics

Pharmacology and Mechanism of Action

Noribogaine hydrochloride exhibits a complex pharmacological profile that involves interactions with multiple receptor systems in the central nervous system. This multifaceted mechanism of action likely contributes to its reported therapeutic potential in addiction treatment and other neuropsychiatric conditions.

Opioid Receptor Activity

One of the most distinctive pharmacological features of noribogaine is its unique activity at opioid receptors. Binding experiments and computational simulations indicate that noribogaine may bind to the orthosteric morphinan binding site of opioid receptors . Its actions at these receptors are characterized by significant functional selectivity:

-

Mu-Opioid Receptor (MOR): Noribogaine functions as a weak mu-opioid receptor antagonist with a functional inhibition constant (Ke) of approximately 20 μM for both G-protein and β-arrestin signaling pathways . This antagonistic activity at MOR may contribute to noribogaine's potential utility in managing opioid dependence.

-

Kappa-Opioid Receptor (KOR): Noribogaine demonstrates remarkable biased agonism at kappa-opioid receptors. It activates the G-protein signaling pathway with 75% of the efficacy of dynorphin A (the endogenous KOR ligand) with an EC₅₀ of 9 μM, while exhibiting only 12% efficacy in recruiting β-arrestin . Additionally, noribogaine functionally inhibits dynorphin-induced kappa β-arrestin recruitment with an IC₅₀ of 1 μM .

This biased agonist/antagonist pharmacology at KOR distinguishes noribogaine from other compounds including ibogaine, 18-methoxycoronaridine (18-MC), nalmefene, and 6'-GNTI . The attenuated β-arrestin signaling is particularly significant, as the β-arrestin pathway is hypothesized to mediate the anxiogenic, dysphoric, and anhedonic effects typically associated with kappa opioid receptor activation . This selective activation profile may allow noribogaine to produce analgesic and anti-addictive effects without the adverse emotional responses commonly observed with traditional kappa agonists.

Additional Receptor Interactions

Notably, noribogaine is a human Ether-à-go-go-Related Gene (hERG) potassium channel inhibitor and appears to be at least as potent as ibogaine in this regard . This inhibition delays the repolarization of cardiac action potentials, potentially resulting in QT interval prolongation, which raises concerns about cardiac arrhythmias and sudden cardiac arrest risk .

Metabolism and Pharmacokinetics

Noribogaine is produced in the human body through the metabolic conversion of ibogaine by cytochrome P450 2D6 (CYP2D6) . Following administration of ibogaine, noribogaine efficaciously reaches the brain with concentrations up to 20 μM after an acute therapeutic dose of 40 mg/kg in animals .

Both ibogaine and noribogaine demonstrate a plasma half-life of approximately two hours in rats, with noribogaine exhibiting a slightly longer duration . An important pharmacokinetic consideration is that ibogaine may be deposited in adipose tissue and gradually metabolized into noribogaine as it is released, potentially extending the compound's duration of action .

In humans, following ibogaine ingestion, noribogaine typically shows higher plasma levels than ibogaine and can be detected for a longer period . This extended presence may partially explain the prolonged anti-addictive and withdrawal-attenuating effects reported following ibogaine treatment.

Pharmacokinetic studies with noribogaine administration have shown dose-linear increases for area under the curve (AUC) and maximum concentration (Cmax) parameters, indicating predictable dose-dependent pharmacokinetics .

Clinical Studies and Research Findings

In this study, participants received noribogaine doses of 60, 120, or 180 mg (n=6 per dose level) or matching placebo (n=3 per dose level). The results indicated that noribogaine was generally well-tolerated across the tested dose range. The most frequently reported treatment-emergent adverse events were non-euphoric changes in light perception approximately one hour post-dose, headache, and nausea .

Pharmacokinetic analysis revealed dose-linear increases for area under the curve (AUC) and maximum concentration (Cmax), indicating predictable dose-dependent pharmacokinetics that could facilitate clinical dosing strategies .

Comparative Efficacy

The unique pharmacology of noribogaine, particularly its biased agonism at the kappa-opioid receptor, distinguishes it from other compounds including its parent compound ibogaine, 18-methoxycoronaridine (18-MC), nalmefene, and 6'-GNTI . This distinctive profile may offer advantages in therapeutic applications, potentially providing anti-addictive and analgesic effects without the dysphoric components associated with traditional kappa agonists.

Comparison with Ibogaine

As the principal metabolite of ibogaine, noribogaine shares certain pharmacological properties with its parent compound but demonstrates several key differences that may offer therapeutic advantages:

Table 1: Comparative Pharmacological Properties of Noribogaine and Ibogaine

| Property | Noribogaine | Ibogaine |

|---|---|---|

| Serotonin Reuptake Inhibition | Potent inhibitor | Less potent |

| Dopamine Reuptake Inhibition | No significant effect | Present |

| Sigma-2 Receptor Binding | Absent | Present |

| Opioid Receptor Affinity | Higher affinity | Lower affinity |

| KOR Signaling | G-protein biased agonist | Less selective activity |

| NMDA Receptor | Weak antagonist | Weak antagonist |

| hERG Inhibition | Present (potent) | Present |

| Half-life in Rats | ~2 hours (slightly longer) | ~2 hours |

| Plasma Levels in Humans | Higher than ibogaine after ibogaine administration | Lower than noribogaine after administration |

| Duration of Detection | Longer | Shorter |

Noribogaine's absence of sigma-2 receptor binding (associated with cytotoxicity) and its selective, biased activity at kappa-opioid receptors may contribute to a potentially improved safety profile compared to ibogaine, while still retaining the therapeutic effects relevant to addiction treatment .

Future Research Directions

Several promising avenues for future research on noribogaine hydrochloride include:

-

Optimized Formulations: Development of pharmaceutical preparations with improved bioavailability and reduced cardiovascular risk.

-

Extended Clinical Trials: Larger-scale, longer-duration clinical studies to establish efficacy and safety profiles in various patient populations.

-

Structure-Activity Relationship Studies: Investigation of structural analogs that might retain the beneficial properties while minimizing adverse effects, particularly cardiac risks.

-

Expanded Applications: Exploration of potential therapeutic applications beyond addiction, including pain management, mood disorders, and neurodegenerative conditions.

-

Combination Therapies: Investigation of noribogaine as part of combination approaches with psychotherapy or other pharmacological interventions for substance use disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume